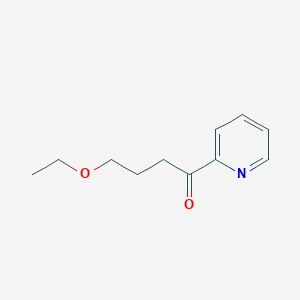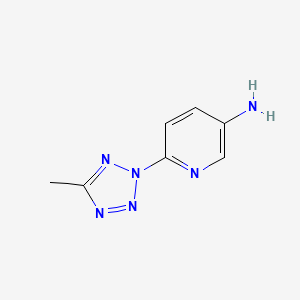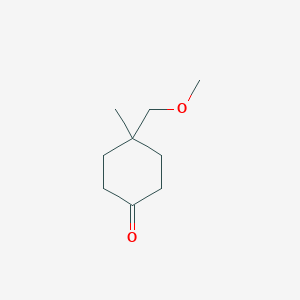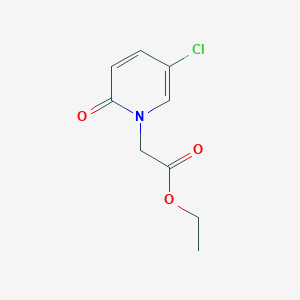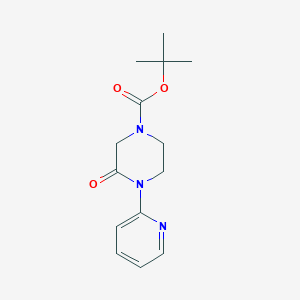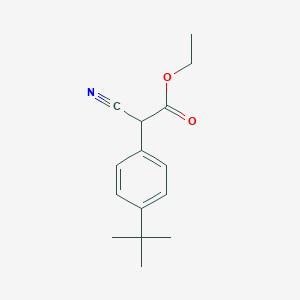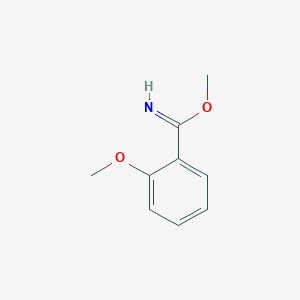![molecular formula C14H21ClN2 B13875721 4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring and the chloro-substituted aniline moiety makes this compound interesting for various chemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted aniline derivatives .
Applications De Recherche Scientifique
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chloro-substituted aniline moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline is unique due to the presence of both the chloro-substituted aniline and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H21ClN2 |
|---|---|
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline |
InChI |
InChI=1S/C14H21ClN2/c1-17-11-3-2-4-14(17)9-10-16-13-7-5-12(15)6-8-13/h5-8,14,16H,2-4,9-11H2,1H3 |
Clé InChI |
PDJVYZURVBJVCO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CCNC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)
![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)

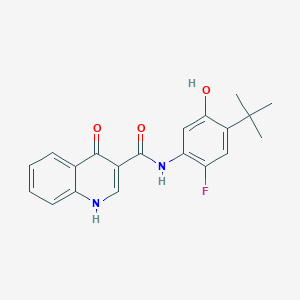
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
